(S)-2-((2-Nitrophenoxy)methyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKEOQDQNCTGL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of S 2 2 Nitrophenoxy Methyl Oxirane
Epoxide Ring-Opening Reactions
The epoxide ring of (S)-2-((2-Nitrophenoxy)methyl)oxirane is the primary site of chemical reactivity. The significant ring strain of the three-membered ether ring provides a strong thermodynamic driving force for ring-opening reactions. These reactions typically proceed via a nucleophilic substitution mechanism, where a nucleophile attacks one of the two carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.
Nucleophilic Ring Opening Reactions
Nucleophilic ring-opening is the most characteristic reaction of epoxides, including this compound. A wide array of nucleophiles can initiate this reaction, leading to a diverse range of functionalized products. The reaction mechanism and the resulting regiochemistry are highly dependent on the nature of the nucleophile and the reaction conditions (i.e., acidic or basic catalysis).
The reaction of this compound with amines, a process known as aminolysis, yields β-amino alcohols. This reaction is of significant interest in medicinal chemistry and organic synthesis due to the prevalence of the β-amino alcohol motif in biologically active molecules. The reaction typically proceeds through an SN2 mechanism, where the amine acts as the nucleophile.
The nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an amino alcohol. Under neutral or basic conditions, the less sterically hindered carbon of the epoxide is preferentially attacked. This results in the formation of a secondary amine and a secondary alcohol.
Table 1: Illustrative Examples of Aminolysis of this compound
| Amine Nucleophile | Product | Reaction Conditions |
| Ammonia (NH₃) | (S)-1-amino-3-(2-nitrophenoxy)propan-2-ol | Solvent (e.g., ethanol), elevated temperature |
| Isopropylamine (B41738) | (S)-1-(isopropylamino)-3-(2-nitrophenoxy)propan-2-ol | Solvent (e.g., methanol), reflux |
| Aniline (B41778) | (S)-1-(phenylamino)-3-(2-nitrophenoxy)propan-2-ol | Neat or in a polar aprotic solvent, heat |
Note: The specific reaction conditions and yields can vary depending on the amine used and the experimental setup.
The ring-opening of this compound with an alcohol as the nucleophile, known as alcoholysis, results in the formation of a β-alkoxy alcohol. The regioselectivity of this reaction is highly dependent on the pH of the reaction medium.
Under basic conditions , the reaction follows an SN2 mechanism. The alkoxide, generated by deprotonating the alcohol with a base, attacks the less sterically hindered carbon atom of the epoxide. This leads to the formation of a product where the alkoxy group is attached to the terminal carbon.
Under acidic conditions , the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack. The reaction then proceeds with a mechanism that has significant SN1 character. The nucleophile, in this case, the alcohol, preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.
Strong oxygen nucleophiles, such as alkoxides and hydroxide (B78521) ions, readily open the epoxide ring of this compound. These reactions are typically carried out under basic conditions and follow an SN2 pathway.
The hydroxide ion (OH⁻) attacks the less substituted carbon to yield (S)-3-(2-nitrophenoxy)propane-1,2-diol. Similarly, alkoxide ions (RO⁻) will attack the terminal carbon to produce the corresponding β-alkoxy alcohol.
Table 2: Products from Reactions with Oxygen Nucleophiles
| Nucleophile | Product |
| Hydroxide (OH⁻) | (S)-3-(2-nitrophenoxy)propane-1,2-diol |
| Methoxide (CH₃O⁻) | (S)-1-methoxy-3-(2-nitrophenoxy)propan-2-ol |
| Ethoxide (C₂H₅O⁻) | (S)-1-ethoxy-3-(2-nitrophenoxy)propan-2-ol |
Carbon nucleophiles are essential for forming new carbon-carbon bonds. Grignard reagents (RMgX) and acetylides (RC≡C⁻) are potent carbon nucleophiles that can open the epoxide ring of this compound.
Grignard Reagents: These organometallic reagents are highly reactive and attack the less sterically hindered carbon of the epoxide in an SN2 fashion. The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol with an extended carbon chain.
Acetylides: Terminal alkynes can be deprotonated to form acetylide anions, which are excellent nucleophiles. They also attack the less hindered carbon of the epoxide, leading to the formation of a propargyl alcohol derivative after protonation.
The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound is a critical aspect of its reactivity.
Under basic or neutral conditions (SN2-like): The nucleophile will preferentially attack the less sterically hindered carbon (C3). This is due to the lower steric hindrance at this position, allowing for a more favorable transition state.
Under acidic conditions (SN1-like): The nucleophile will attack the more substituted carbon (C2). The protonation of the epoxide oxygen makes the ring more susceptible to opening, and a partial positive charge develops on the carbon atoms. The secondary carbon (C2) can better stabilize this partial positive charge compared to the primary carbon (C3).
The stereochemistry of the reaction is also well-defined. Since the starting material is the (S)-enantiomer, the nucleophilic ring-opening reactions proceed with inversion of configuration at the center of attack. This is a hallmark of the SN2 mechanism. For instance, attack at the C3 position will result in a product with a specific stereochemistry at that center, while the stereocenter at C2 remains unchanged.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a good leaving group and activating the ring toward nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways. libretexts.orgresearchgate.net The protonated epoxide exists in equilibrium with a species that has significant carbocation character at the more substituted carbon atom. masterorganicchemistry.comresearchgate.net This positive charge is stabilized by the carbon framework.
The nucleophile then attacks the electrophilic carbon. The regioselectivity of this attack is a key aspect:
Mechanism: The reaction proceeds via a pathway that is intermediate between SN1 and SN2. The C-O bond to the more substituted carbon is weakened and elongated, allowing it to bear a greater degree of positive charge. masterorganicchemistry.comlibretexts.org
Regioselectivity: Nucleophilic attack preferentially occurs at the more substituted carbon of the epoxide ring. This is because this carbon can better stabilize the developing positive charge in the transition state. masterorganicchemistry.comstackexchange.com
Stereochemistry: The reaction typically results in anti-dihydroxylation when water is the nucleophile, meaning the nucleophile attacks from the side opposite to the epoxide oxygen, leading to an inversion of configuration at the site of attack. libretexts.org
For this compound, the two carbons of the oxirane ring are a primary and a secondary carbon. In acid-catalyzed hydrolysis (using H₃O⁺), the water molecule will preferentially attack the secondary carbon.
Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of Unsymmetrical Epoxides
| Conditions | Dominant Mechanism | Site of Nucleophilic Attack | Primary Rationale |
|---|---|---|---|
| Acidic (e.g., H₃O⁺) | SN1-like | More substituted carbon | Stabilization of partial positive charge in the transition state. masterorganicchemistry.comresearchgate.net |
| Basic (e.g., RO⁻) | SN2 | Less substituted (less sterically hindered) carbon | Minimization of steric hindrance. libretexts.orglibretexts.org |
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound occurs via a direct SN2 mechanism. libretexts.orgpressbooks.pub Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The high ring strain of the oxirane makes it susceptible to nucleophilic attack even without prior activation. youtube.com
Key features of the base-catalyzed mechanism include:
Mechanism: The reaction is a classic SN2 displacement. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the C-O bond to break and relieving the ring strain. researchgate.netmasterorganicchemistry.com
Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon atom. pressbooks.pubmasterorganicchemistry.com For this compound, this is the terminal (primary) carbon of the oxirane ring.
Stereochemistry: As with other SN2 reactions, the attack occurs from the backside, leading to an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com
The rate of base-catalyzed hydrolysis is influenced by the nature of the nucleophile; strong nucleophiles like alkoxides or hydroxide ions are required for the reaction to proceed at a reasonable rate. jsynthchem.com
Table 2: Comparison of Ring Opening Mechanisms for this compound
| Feature | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Initial Step | Protonation of epoxide oxygen. masterorganicchemistry.com | Direct nucleophilic attack on a ring carbon. libretexts.org |
| Intermediate | Protonated epoxide with partial carbocation character. libretexts.org | Tetrahedral alkoxide transition state. masterorganicchemistry.com |
| Attacked Carbon | Secondary carbon | Primary (terminal) carbon |
| Driving Force | Relief of ring strain, formation of a stable alcohol. | Relief of ring strain. youtube.com |
| Typical Nucleophiles | H₂O, ROH (weak nucleophiles). masterorganicchemistry.com | OH⁻, RO⁻, R-MgX (strong nucleophiles). masterorganicchemistry.com |
Intramolecular Epoxide Ring Opening Reactions
Intramolecular ring-opening can occur if a nucleophilic group is present within the molecule in a position that allows it to attack the epoxide ring. This process is a form of neighboring group participation (NGP). wikipedia.orgdalalinstitute.com The rate and stereochemical outcome of such reactions can be significantly different from their intermolecular counterparts.
In the context of this compound, a potential intramolecular reaction could involve the nitro group. While the nitro group itself is not nucleophilic, if it were reduced to an amino group or a hydroxylamino group, the resulting functionality could act as an internal nucleophile. nih.govwikipedia.org
Oxidative Transformations of the Oxirane Ring
The oxirane ring, being an ether, is generally resistant to oxidation. However, transformations can be focused on other parts of the molecule or can lead to cleavage of the C-C bond of the ring under specific conditions. While direct oxidation of the epoxide ring in this compound is not a common transformation, related oxidative processes can occur. For instance, innovative oxidative ring-opening reactions have been demonstrated for epoxides with electron-donating substituents, although the nitro group is electron-withdrawing. mdpi.com More typically, the focus of oxidation would be on other functional groups that might be present in a more complex derivative.
Reductive Transformations of the Oxirane Ring
Reductive transformations of this compound can target either the oxirane ring or the nitro group, and conditions can be chosen to selectively reduce one or both.
Reduction of the Nitro Group: The aromatic nitro group is readily reduced to an amine (NH₂) using various reagents. masterorganicchemistry.com Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comcommonorganicchemistry.com These conditions can sometimes leave the epoxide ring intact, especially milder reagents like tin(II) chloride (SnCl₂). commonorganicchemistry.com
Reduction of the Oxirane Ring: The oxirane ring can be reduced to an alcohol. This reductive ring opening can be achieved with reagents like Lithium aluminum hydride (LiAlH₄), which delivers a hydride ion (H⁻) as the nucleophile. researchgate.net Following the principles of base-catalyzed opening, the hydride attacks the less sterically hindered carbon, yielding a secondary alcohol after workup.
Deoxygenation: The epoxide can be deoxygenated to form an alkene, effectively removing the oxygen atom. This transformation is important for using the oxirane as a protecting group for a C=C double bond and can be accomplished with various reducing agents. researchgate.net
Simultaneous Reduction: Strong reducing agents like LiAlH₄ can potentially reduce both the nitro group and the epoxide. However, LiAlH₄ is known to reduce aromatic nitro compounds to azo products rather than amines. masterorganicchemistry.com Catalytic hydrogenation, on the other hand, is capable of reducing both functionalities, typically leading to an amino alcohol.
Table 3: Common Reductive Transformations
| Reagent | Target Functionality | Typical Product |
|---|---|---|
| H₂, Pd/C | Nitro group (and potentially epoxide) | Amino group, alcohol |
| Fe, HCl | Nitro group | Amino group |
| SnCl₂ | Nitro group | Amino group |
| LiAlH₄ | Epoxide ring (and nitro group) | Alcohol (from epoxide), Azo compound (from nitro group) |
| Cr(II) salts | Epoxide ring | Alkene (deoxygenation) researchgate.net |
Rearrangement Reactions of Nitrophenyl-Substituted Oxiranes
Epoxides, particularly those bearing aryl substituents, can undergo acid-catalyzed rearrangement to form carbonyl compounds. This transformation is known as the Meinwald rearrangement. organic-chemistry.orgresearchgate.net The reaction is typically promoted by Lewis acids or Brønsted acids. mdpi.comresearchgate.net
The mechanism involves:
Coordination of the Lewis acid to the epoxide oxygen, further polarizing the C-O bonds.
Cleavage of the C-O bond at the carbon that can best stabilize a positive charge (the benzylic position, if applicable). For nitrophenyl-substituted oxiranes, the electron-withdrawing nature of the nitro group influences this step.
A 1,2-hydride or 1,2-alkyl shift to the electron-deficient carbon, which forms the carbonyl compound.
For 2-substituted-3-(2-nitrophenyl)oxiranes, acid-catalyzed conditions can lead to a classical Meinwald rearrangement alongside other novel rearrangement sequences, ultimately yielding complex products like oxalamides. rsc.org The presence of the nitro group on the phenyl ring significantly influences the electronic properties of the molecule and the stability of any cationic intermediates, thereby directing the course of the rearrangement. researchgate.net Electron-withdrawing substituents on aryl epoxides have been shown to enhance the yields of Meinwald rearrangements mediated by nucleophilic organic bases as well. organic-chemistry.org
Applications of S 2 2 Nitrophenoxy Methyl Oxirane As a Versatile Synthetic Intermediate
Building Block for Complex Organic Molecule Synthesis
The chiral nature of (S)-2-((2-Nitrophenoxy)methyl)oxirane makes it a significant building block in asymmetric synthesis. Chiral epoxides are widely recognized as versatile intermediates for the synthesis of enantiomerically pure complex molecules. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms, which is crucial for creating other chiral compounds with desired stereochemistry. smolecule.com The epoxide ring can undergo nucleophilic attack, leading to the formation of various functional groups with controlled stereochemistry.
This reactivity makes it a valuable precursor for synthesizing more complex molecules in medicinal chemistry and other fields. evitachem.com The presence of the nitrophenoxy group can also influence the reactivity of the molecule and can be chemically modified in subsequent synthetic steps to introduce further complexity. The ability to use this compound as a foundational element allows for the construction of larger, more intricate molecular frameworks. ontosight.ai
Intermediates in Natural Product Synthesis
While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are common in biologically active compounds. Epoxides are versatile intermediates in organic chemistry, and their ring-opening reactions are a powerful tool for installing various functional groups found in natural products. The controlled stereochemistry of this chiral epoxide is particularly valuable for the synthesis of natural products where specific stereoisomers are required for biological activity. The general methodology of using functionalized indoles and other precursors to form complex heterocyclic systems, such as those found in many alkaloids, highlights the importance of versatile building blocks in natural product synthesis. ub.edu
Precursors for Advanced Material Science
The chemical structure of this compound also lends itself to applications in material science, particularly in the synthesis of specialized polymers and resins. The reactive epoxide group is a key functional group for polymerization reactions.
Oxirane-containing monomers are utilized in the creation of polymers for biomedical applications. ontosight.ai Polymers derived from oxiranes can be designed to be biocompatible and biodegradable, making them suitable for use in medical devices, drug delivery systems, and tissue engineering. ontosight.aimdpi.com The properties of the resulting polymers can be tailored by copolymerizing different oxirane monomers. For instance, the incorporation of specific functional groups can enhance properties like water solubility. ontosight.ai The development of new polymeric surfactants with low toxicity and high biodegradability is an area of active research where monomers like this compound could potentially be employed. mdpi.com
Table 1: Applications of Oxirane-Based Polymers in Biomedical Fields
| Application Area | Description | Key Properties |
| Tissue Engineering | Polymers can form scaffolds that support cell growth and differentiation. ontosight.ai | Biocompatibility, Biodegradability |
| Drug Delivery | Used to create systems for the controlled release of therapeutic agents. ontosight.ai | Biocompatibility, Tunable Properties |
| Medical Devices | Serve as components in various biomedical devices due to their biocompatibility. ontosight.ai | Biocompatibility, Mechanical Strength |
Polymers derived from oxiranes, often referred to as polyetheramines, are used in the formulation of coatings and adhesives. ontosight.ai Their inherent adhesive properties and resistance to chemicals make them valuable components in creating strong and durable bonding agents. The polymerization of the epoxide ring allows for the formation of long-chain polymers that can be cross-linked to create robust adhesive networks.
Oxirane-based polymers can also be used as modifiers in various polymer formulations. Their incorporation into other polymer matrices can improve properties such as toughness, flexibility, and impact resistance. ontosight.ai This versatility allows for the fine-tuning of the mechanical and chemical properties of a wide range of materials for industrial applications.
A significant application of oxirane compounds is in the synthesis of macromolecular aromatic epoxy resins. acs.orgresearchgate.net These resins are synthesized through the reaction of a phenolic compound (an aromatic diol) with an epoxide-containing molecule like epichlorohydrin (B41342), in a process analogous to how this compound could be used. The resulting aromatic epoxy resins are known for their high performance and are used in applications such as anticorrosive coatings for metals. acs.orgresearchgate.net The presence of aromatic rings in the polymer backbone contributes to their thermal stability and mechanical strength.
Table 2: Examples of Synthesized Macromolecular Aromatic Epoxy Resins
| Epoxy Resin | Starting Phenolic Compound | Application | Reference |
| 4,4′-isopropylidenediphenol oxirane (ERH) | 4,4′-isopropylidenediphenol | Anticorrosive material | acs.orgresearchgate.net |
| 4,4′-isopropylidene tetrabromodiphenol oxirane (ERBr) | 4,4′-isopropylidene tetrabromodiphenol | Anticorrosive material | acs.orgresearchgate.net |
Synthesis of Chiral Derivatives and Functionalized Scaffolds from this compound
This compound serves as a versatile chiral building block in organic synthesis. Its strained three-membered oxirane ring, combined with the stereochemical information embedded in its (S)-configuration and the electronic properties of the 2-nitrophenoxy group, makes it a valuable precursor for a variety of complex chiral molecules. The reactivity of the epoxide allows for regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, leading to the synthesis of diverse and highly functionalized molecular scaffolds.
Development of β-Amino Alcohols
The synthesis of enantiomerically pure β-amino alcohols is a significant area of organic chemistry, as this structural motif is present in numerous natural products, pharmaceuticals, and chiral ligands. utwente.nlorganic-chemistry.org this compound is an excellent starting material for producing chiral 1,3-disubstituted 2-amino alcohols.
The key transformation is the nucleophilic ring-opening of the epoxide by an amine. This reaction typically proceeds via an SN2 mechanism. wikipedia.org Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered terminal carbon of the oxirane ring. This attack occurs from the side opposite to the C-O bond, resulting in an inversion of configuration at that center. However, since the attack is at the terminal, unsubstituted carbon, the stereochemistry at the C2 chiral center of the oxirane is preserved and transferred to the resulting amino alcohol product. This process ensures high stereochemical fidelity from the starting material to the product.
The general reaction can be summarized as follows: this compound reacts with a primary or secondary amine (R¹R²NH) to yield (S)-1-((R¹R²)amino)-3-(2-nitrophenoxy)propan-2-ol. The reaction is highly regioselective, with the nucleophilic amine attacking the terminal carbon of the epoxide. wikipedia.orggalchimia.com
| Amine Nucleophile (R¹R²NH) | Product: (S)-1-((R¹R²)amino)-3-(2-nitrophenoxy)propan-2-ol |
| Benzylamine | (S)-1-(Benzylamino)-3-(2-nitrophenoxy)propan-2-ol |
| Morpholine | (S)-1-(Morpholino)-3-(2-nitrophenoxy)propan-2-ol |
| Aniline (B41778) | (S)-1-(Phenylamino)-3-(2-nitrophenoxy)propan-2-ol |
| Diethylamine | (S)-1-(Diethylamino)-3-(2-nitrophenoxy)propan-2-ol |
This table represents typical products from the reaction of this compound with various amines.
The resulting β-amino alcohols are valuable intermediates for further synthetic transformations, including the construction of more complex drug candidates and chiral auxiliaries. organic-chemistry.org
Formation of Hydroxyethers and Other Functionalized Ethers
Similar to the synthesis of β-amino alcohols, this compound can be ring-opened by alcohol nucleophiles to generate chiral hydroxyethers. These functionalized ethers are important structural components in many biologically active molecules. The reaction involves the nucleophilic attack of an alcohol or phenol (B47542) on one of the electrophilic carbons of the epoxide ring.
The regioselectivity of the alcoholysis can be controlled by the reaction conditions. nih.gov
Under basic conditions (e.g., in the presence of sodium hydroxide (B78521) or a sodium alkoxide), the reaction follows an SN2 pathway where the alkoxide nucleophile attacks the less sterically hindered terminal carbon atom. This results in the formation of 1-alkoxy-3-(2-nitrophenoxy)propan-2-ol. nih.gov
Under acidic conditions , the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. In this case, the nucleophile (a neutral alcohol molecule) preferentially attacks the more substituted carbon atom (the C2 chiral center), as it can better stabilize the partial positive charge that develops in the transition state. This SN2-like attack at the chiral center proceeds with inversion of configuration, leading to the (R)-2-alkoxy-3-(2-nitrophenoxy)propan-1-ol.
This controlled regioselectivity allows for the synthesis of two distinct regioisomeric products from the same chiral precursor, enhancing its synthetic utility.
| Alcohol Nucleophile (R-OH) | Basic Conditions Product | Acidic Conditions Product |
| Methanol (CH₃OH) | (S)-1-Methoxy-3-(2-nitrophenoxy)propan-2-ol | (R)-2-Methoxy-3-(2-nitrophenoxy)propan-1-ol |
| Ethanol (C₂H₅OH) | (S)-1-Ethoxy-3-(2-nitrophenoxy)propan-2-ol | (R)-2-Ethoxy-3-(2-nitrophenoxy)propan-1-ol |
| Phenol (C₆H₅OH) | (S)-1-Phenoxy-3-(2-nitrophenoxy)propan-2-ol | (R)-2-Phenoxy-3-(2-nitrophenoxy)propan-1-ol |
This table illustrates the regioisomeric products formed under different catalytic conditions.
Preparation of Oxalamide Derivatives
Oxalamide moieties are prevalent in many pharmaceuticals and serve as robust ligands in catalysis. researchgate.netcmu.edu this compound can be used as a precursor for chiral oxalamide derivatives through a multi-step synthetic sequence. This pathway leverages the epoxide's ability to introduce a 1,2-difunctional pattern, which is then elaborated into a diamine suitable for oxalamide formation.
A plausible synthetic route involves the following key steps:
Azidolysis: The epoxide is first ring-opened with an azide (B81097) source, such as sodium azide (NaN₃), under buffered conditions. This reaction proceeds with high regioselectivity, with the azide anion attacking the terminal carbon to yield (S)-1-azido-3-(2-nitrophenoxy)propan-2-ol. utwente.nlresearchgate.net
Simultaneous Reduction: The resulting azido (B1232118) alcohol contains two reducible functional groups: the azide and the aromatic nitro group. Both groups can be reduced in a single step via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or other reducing agents like lithium aluminum hydride (LiAlH₄). This reduction yields a chiral diamino alcohol: (S)-1-amino-3-(2-aminophenoxy)propan-2-ol.
Oxalamide Formation: The final step is the reaction of the synthesized diamine with an oxalic acid derivative. researchgate.net Treatment with diethyl oxalate (B1200264) or oxalyl chloride under appropriate conditions results in the formation of the target chiral N,N'-disubstituted oxalamide, where the chiral 1-(2-aminophenoxy)-3-aminopropan-2-ol backbone is incorporated into a macrocyclic or acyclic oxalamide structure.
This sequence transforms a relatively simple chiral epoxide into a complex, highly functionalized molecule with potential applications in medicinal chemistry and materials science.
Intermediates for Nitrogen Heterocycles (e.g., Quinolines, Indoles, Oxazolidinones)
The structural features of this compound make it an ideal precursor for various nitrogen-containing heterocyclic compounds, which form the core of countless pharmaceuticals. organic-chemistry.orgresearchgate.net
Oxazolidinones: The β-amino alcohols synthesized as described in section 4.4.1 are direct precursors to 2-oxazolidinones. These heterocycles are important chiral auxiliaries (e.g., Evans auxiliaries) and are found in several antibiotic drugs. The cyclization is typically achieved by treating the amino alcohol with phosgene (B1210022), a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole), or a dialkyl carbonate. This reaction forms the five-membered oxazolidinone ring, preserving the stereochemistry of the amino alcohol precursor.
Quinolines and Indoles: The 2-nitrophenoxy group is a key feature that enables the synthesis of fused aromatic heterocycles like quinolines and indoles. The general strategy involves the reduction of the nitro group to an aniline, followed by an intramolecular cyclization reaction.
For Quinoline Synthesis: A potential pathway involves the initial reduction of the nitro group in a derivative, such as (S)-1-amino-3-(2-nitrophenoxy)propan-2-ol, to yield the corresponding 2-aminophenoxy compound. Subsequent chemical manipulation of the side chain, for instance, by oxidation of the primary alcohol or secondary alcohol to an aldehyde or ketone, can set the stage for an intramolecular condensation. This condensation, analogous to the Friedländer synthesis, would involve the reaction between the aniline nitrogen and the newly formed carbonyl group, followed by dehydration and aromatization to yield a substituted chiral quinoline. organic-chemistry.orgorganic-chemistry.org
For Indole (B1671886) Synthesis: The synthesis of indoles from 2-nitrophenoxy precursors is also a well-established strategy. galchimia.comresearchgate.netnih.gov The process typically begins with the reduction of the nitro group to an amine. The resulting 2-aminophenoxy intermediate can then undergo a cyclization reaction. For example, the ether linkage could be cleaved and the side chain modified to create a suitable precursor for a Fischer, Bischler, or other named indole synthesis, ultimately forming the indole ring system.
Application in the Synthesis of Phosphorus-Containing Active Ingredients
Organophosphorus compounds are crucial in medicinal chemistry and agrochemistry, with applications ranging from enzyme inhibitors to pesticides. The hydroxyl group present in the derivatives of this compound provides a handle for introducing phosphorus-containing functionalities.
The β-amino alcohols or hydroxyethers derived from the epoxide can undergo phosphorylation. This reaction is typically performed by treating the alcohol with a phosphorus reagent in the presence of a base. researchgate.netnih.gov Common phosphorylating agents include:
Phosphorus oxychloride (POCl₃): This reagent can react with the hydroxyl group to form a dichlorophosphate (B8581778) ester, which can be subsequently hydrolyzed to the phosphate (B84403) monoester or reacted with other nucleophiles.
Phosphoramidites: These P(III) reagents react with the alcohol to form a phosphite (B83602) triester, which is then oxidized (e.g., with H₂O₂) to the corresponding phosphate triester. researchgate.net
Other Phosphorylating Agents: A variety of modern reagents have been developed for the mild and chemoselective phosphorylation of complex alcohols, allowing for the synthesis of phosphate monoesters, diesters, and other derivatives. nih.gov
For example, reacting (S)-1-(benzylamino)-3-(2-nitrophenoxy)propan-2-ol with a suitable phosphorylating agent would yield a chiral aminophosphonate, a class of compounds known for their biological activities. This synthetic utility extends the application of this compound into the domain of organophosphorus chemistry.
Stereochemical Aspects and Enantioselectivity in Transformations Involving S 2 2 Nitrophenoxy Methyl Oxirane
Control of Stereochemistry in Epoxide Ring-Opening Reactions
The ring-opening of epoxides is a fundamental transformation that proceeds via a nucleophilic substitution mechanism. The stereochemical course of this reaction is intrinsically linked to the reaction conditions, which dictate whether the reaction follows an S(_N)1 or S(_N)2 pathway.
Under basic or neutral conditions, the ring-opening of (S)-2-((2-Nitrophenoxy)methyl)oxirane typically proceeds through an S(_N)2 mechanism . This pathway involves a backside attack by the nucleophile on one of the epoxide's carbon atoms. Consequently, the reaction is highly stereospecific, resulting in an inversion of configuration at the center of attack. Due to steric hindrance from the substituted phenoxymethyl (B101242) side chain, the nucleophilic attack predominantly occurs at the less substituted C3 carbon of the oxirane ring. This regioselectivity ensures that the stereochemistry at the C2 carbon, which bears the (S)-configuration, is retained in the product. The resulting product is a 1,2-disubstituted compound with a predictable anti stereochemical relationship between the newly introduced nucleophile and the existing hydroxyl group.
Conversely, under acidic conditions, the reaction mechanism can shift towards an S(_N)1-like character . The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the nucleophilic attack. In this scenario, the regioselectivity can be altered, with the nucleophile preferentially attacking the more substituted C2 carbon, which can better stabilize a partial positive charge. This can lead to a mixture of stereoisomers if the carbocation-like intermediate is sufficiently long-lived to allow for racemization. However, for many primary epoxides like this compound, the S(_N)2 pathway often still predominates even under mildly acidic conditions, leading to the expected inversion of configuration.
Diastereoselective and Enantioselective Transformations
The inherent chirality of this compound makes it a powerful tool for diastereoselective and enantioselective synthesis. When this chiral epoxide reacts with a chiral nucleophile, the two chiral entities interact to form diastereomeric transition states. These transition states possess different energies, leading to a preferential formation of one diastereomer over the other. This principle is fundamental to many asymmetric syntheses.
A prime example of this is the synthesis of chiral β-amino alcohols, which are key structural motifs in many pharmaceutical agents, including β-blockers. The reaction of this compound with a chiral amine will proceed through diastereomeric transition states, resulting in a mixture of diastereomeric products. The ratio of these diastereomers is influenced by the steric and electronic properties of both the epoxide and the chiral amine.
Enantioselective transformations involving this compound often employ a prochiral nucleophile in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the nucleophilic attack to one face of the epoxide, leading to the preferential formation of one enantiomer of the product.
Influence of Substrate and Reagent Structure on Stereochemical Outcome
The stereochemical outcome of reactions involving this compound is profoundly influenced by the structure of both the substrate and the attacking nucleophile.
Substrate Structure: The presence of the bulky 2-nitrophenoxy group plays a significant role in directing the regioselectivity of the ring-opening reaction. As mentioned, under S(_N)2 conditions, this steric bulk favors nucleophilic attack at the terminal carbon of the epoxide ring. Any modification to this side chain could potentially alter the steric environment and, consequently, the regioselectivity and stereoselectivity of the reaction.
Nucleophile Structure: The nature of the nucleophile is also a critical determinant of the stereochemical outcome. Bulky nucleophiles will exhibit a stronger preference for attacking the less sterically hindered carbon of the epoxide. Furthermore, in diastereoselective reactions with chiral nucleophiles, the structure and rigidity of the nucleophile can significantly impact the energy difference between the diastereomeric transition states, thereby influencing the diastereomeric ratio of the products.
| Nucleophile Type | Expected Regioselectivity (S(_N)2) | Potential for Diastereoselectivity |
| Small, achiral (e.g., azide (B81097), cyanide) | High at C3 | Low |
| Bulky, achiral (e.g., tert-butoxide) | Very high at C3 | Low |
| Chiral, non-bulky amine | High at C3 | Moderate to high |
| Chiral, bulky amine | Very high at C3 | Potentially very high |
Role of Chiral Catalysts and Auxiliaries in Inducing Stereoselectivity
To achieve high levels of enantioselectivity in reactions with this compound and achiral nucleophiles, the use of chiral catalysts or auxiliaries is indispensable.
Chiral Lewis Acids: Chiral Lewis acids can coordinate to the oxygen atom of the epoxide, activating it towards nucleophilic attack. The chiral ligands on the Lewis acid create a stereochemically defined environment that can differentiate between the two faces of the epoxide, guiding the nucleophile to attack from a specific direction. This results in the preferential formation of one enantiomer of the product. Common chiral Lewis acids used in epoxide ring-opening reactions include complexes of titanium, aluminum, and chromium with chiral ligands.
Chiral Brønsted Acids: Chiral Brønsted acids can also catalyze the enantioselective ring-opening of epoxides. They function by protonating the epoxide oxygen and forming a chiral ion pair with the counter-anion, which then directs the approach of the nucleophile.
Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the achiral nucleophile. This creates a chiral nucleophilic species that can react diastereoselectively with the epoxide. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.
| Catalyst/Auxiliary Type | Mechanism of Stereocontrol | Typical Application |
| Chiral Lewis Acid | Coordination to epoxide, facial discrimination | Enantioselective ring-opening with various nucleophiles |
| Chiral Brønsted Acid | Chiral ion-pairing | Enantioselective alcoholysis and aminolysis |
| Chiral Auxiliary | Formation of a chiral nucleophile | Diastereoselective addition to the epoxide |
Analytical Methods for Stereochemical Purity Determination (e.g., Chiral HPLC)
The determination of the stereochemical purity of the products derived from this compound is crucial for evaluating the success of an asymmetric transformation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.
Chiral HPLC: In chiral HPLC, the stationary phase is modified with a chiral selector that can interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the chiral stationary phase is critical and depends on the structure of the analyte.
Commonly used CSPs for the separation of chiral molecules, including derivatives of this compound, include:
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, based on derivatives of cellulose (B213188) and amylose. They can separate a broad range of chiral compounds.
Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition.
Protein-based CSPs: These utilize the chirality of proteins, such as bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP), to separate enantiomers.
Cyclodextrin-based CSPs: These CSPs have a chiral cavity into which one enantiomer may fit better than the other, leading to separation.
The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal separation of the enantiomers. The enantiomeric excess (ee) of a product can then be accurately calculated from the peak areas of the two enantiomers in the chromatogram.
Other analytical techniques that can be used to assess stereochemical purity include:
Computational and Theoretical Studies of S 2 2 Nitrophenoxy Methyl Oxirane
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and properties of molecules. nih.govnih.gov DFT methods are employed to calculate the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. acs.org For (S)-2-((2-Nitrophenoxy)methyl)oxirane, DFT studies would be instrumental in understanding its fundamental chemical nature. Such studies can analyze electrical and frontier molecular orbitals to predict the chemical stability and reactivity of the molecule. nih.gov
A primary application of DFT is the elucidation of reaction mechanisms. The high ring strain of the oxirane ring in this compound makes it susceptible to nucleophilic ring-opening reactions. pearson.comchemistrysteps.com DFT calculations can map the potential energy surface of such reactions, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
The mechanism of epoxide ring-opening can proceed via SN1-like or SN2-like pathways, depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. pressbooks.publibretexts.org Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.com DFT can model this process, calculating the activation energy barrier for the concerted backside attack and providing a detailed geometry of the pentacoordinate transition state. For asymmetric epoxides, this modeling helps to explain the regioselectivity of the nucleophilic attack. libretexts.org In acidic conditions, the mechanism can have more SN1 character, with the nucleophile attacking the more substituted carbon. pressbooks.pubyoutube.com Quantum chemical calculations can clarify the complex nature of these transition states, which may possess both SN1 and SN2 characteristics. pressbooks.pub
Table 1: Theoretical Parameters in Reaction Mechanism Elucidation
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of the ring-opening reaction. DFT can calculate this for different nucleophiles and pathways (attack at C2 vs. C3 of the oxirane). |
| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bonding changes during the ring-opening, confirming SN2-like or SN1-like character. |
DFT calculations are powerful predictive tools for chemical reactivity and selectivity. researchgate.net By analyzing various molecular properties, chemists can anticipate how this compound will behave in different chemical environments.
Reactivity descriptors derived from DFT, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, can identify the most reactive sites within the molecule. researchgate.netresearchgate.net For instance, the locations of the LUMO can indicate the electrophilic sites most susceptible to nucleophilic attack, which in this case would be the carbon atoms of the strained oxirane ring. researchgate.net The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov
These computational approaches allow for the prediction of regioselectivity in ring-opening reactions. By comparing the activation energies for nucleophilic attack at the two different carbons of the oxirane ring, the preferred reaction pathway can be determined. libretexts.org Similarly, enantioselectivity in reactions involving chiral catalysts can be modeled by calculating the transition state energies for the formation of different stereoisomers. researchgate.net
The flexibility of the side chain in this compound means that the molecule can exist in various conformations. Conformational analysis using DFT helps to identify the most stable conformers (lowest energy structures) and the energy barriers for rotation around single bonds. researchgate.net The geometry of the molecule, including the torsional angles of the nitro group and the orientation of the phenoxy group relative to the oxirane ring, can significantly influence its reactivity and interaction with other molecules. mdpi.com
DFT calculations can determine the relative energies of different conformers, providing a Boltzmann distribution of the conformational population at a given temperature. This information is crucial because the reactivity of a molecule can be dependent on the population of a specific, reactive conformer. For example, intramolecular reactions or interactions with a catalyst's active site may require the molecule to adopt a particular shape. chemrxiv.org
Molecular Modeling of Reactant-Catalyst/Substrate Interactions
Molecular modeling, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can simulate the interaction between this compound and a catalyst or another substrate. This is particularly relevant for understanding enzyme-catalyzed reactions or asymmetric catalysis. tesisenred.net
In a typical scenario, such as the hydrolysis of the epoxide catalyzed by an epoxide hydrolase, molecular docking can predict the binding mode of the substrate within the enzyme's active site. nih.gov Following docking, QM/MM calculations can be performed where the substrate and key active site residues are treated with a high level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM). This approach allows for the modeling of the reaction mechanism within the complex biological environment, explaining the origins of an enzyme's activity and selectivity. tesisenred.net DFT calculations within these models can confirm that reactions proceed through specific transition states, such as those corresponding to ring-opening at one of the epoxide's C-O bonds. researchgate.net
Advanced Simulation Techniques for Reaction Pathway Analysis and Probability Estimation
To gain a more dynamic understanding of reaction pathways, advanced simulation techniques like molecular dynamics (MD) simulations and automated reaction path search methods can be employed. nih.govnih.gov While static DFT calculations identify stationary points on the potential energy surface, MD simulations can explore the conformational landscape and reaction dynamics over time.
Methods like the Artificial Force Induced Reaction (AFIR) can automatically and exhaustively search for reaction paths connecting reactants and products without prior assumptions, potentially discovering novel reaction mechanisms. nih.gov For a molecule like this compound, such methods could be used to explore its entire reaction network, including desired ring-opening reactions as well as potential side reactions or rearrangements. By combining these path-finding algorithms with kinetic analyses, it's possible to narrow down the most probable reaction pathways from a multitude of possibilities. nih.gov
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational results would be correlated with experimental findings to confirm the accuracy of the theoretical model and to provide a deeper interpretation of the observations.
For example, the predicted regioselectivity of a ring-opening reaction from DFT calculations can be compared with the product distribution observed in the laboratory through techniques like NMR spectroscopy. pressbooks.publibretexts.org Calculated activation energies can be correlated with experimentally measured reaction rates. rsc.org Furthermore, calculated spectroscopic properties, such as vibrational frequencies from DFT, can be compared with experimental IR and Raman spectra to confirm the structure of the molecule and its reaction products. nih.gov This synergy between computation and experiment is powerful; theoretical data can explain why a particular outcome is observed, and experimental results provide the necessary benchmark for refining computational methods. rsc.orgrsc.org
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Enantioselective Transformations
The chiral epoxide ring of (S)-2-((2-nitrophenoxy)methyl)oxirane is a prime target for enantioselective transformations. Future research will likely focus on the development of novel catalytic systems that can achieve high regio- and stereoselectivity in the ring-opening reactions of this substrate. The electron-withdrawing nature of the nitrophenoxy group can influence the reactivity of the epoxide, making the development of tailored catalysts crucial.
Key areas of exploration could include:
Lewis Acid Catalysis: The use of chiral Lewis acids to activate the epoxide ring towards nucleophilic attack. Research could focus on designing catalysts that can differentiate between the two electrophilic carbons of the oxirane, leading to predictable and selective bond formation.
Organocatalysis: The application of small organic molecules as catalysts for the enantioselective ring-opening of this compound with various nucleophiles. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic metals.
Transition Metal Catalysis: The investigation of transition metal complexes, particularly those of copper, zinc, and chromium, which have shown promise in the catalytic ring-opening of other epoxides. The development of ligands that can fine-tune the reactivity and selectivity of the metal center will be a critical aspect of this research.
A summary of potential catalytic approaches is presented in Table 1.
| Catalytic System | Potential Nucleophiles | Expected Outcome |
| Chiral Lewis Acids | Amines, Azides, Thiols | Highly regioselective and stereoselective formation of β-amino alcohols, β-azido alcohols, and β-thio alcohols. |
| Organocatalysts | Water, Alcohols, Carboxylic acids | Enantioselective synthesis of diols, ether-alcohols, and ester-alcohols. |
| Transition Metal Complexes | Grignard reagents, Organozinc reagents | Carbon-carbon bond formation with high control over stereochemistry. |
Integration of this compound in Sustainable Chemical Processes
The principles of green and sustainable chemistry are increasingly guiding synthetic strategies. This compound can be a valuable building block in this context. Future research is anticipated to explore its use in environmentally benign processes.
Potential sustainable applications include:
Solvent-Free Reactions: Developing catalytic systems that are effective under solvent-free conditions or in green solvents like water or supercritical fluids.
Atom-Economical Reactions: Focusing on reactions where most of the atoms of the reactants are incorporated into the final product, such as cycloaddition reactions.
Renewable Feedstocks: Investigating synthetic routes to this compound that start from renewable resources.
Exploration of New Chemical Transformations and Rearrangements for Advanced Materials
The reactivity of the epoxide and the functionality of the nitrophenoxy group in this compound make it a promising monomer for the synthesis of advanced materials. The nitro group, for instance, can be reduced to an amine, providing a handle for further functionalization or polymerization.
Future research in this area could involve:
Polymer Synthesis: The ring-opening polymerization of this compound could lead to the formation of functional polymers with interesting properties. The resulting polyethers could find applications as specialty polymers or in biomedical materials.
Cross-linking Agents: The bifunctional nature of this compound after reduction of the nitro group could be exploited in the development of novel cross-linking agents for epoxy resins or other thermosets.
Synthesis of Heterocycles: The intramolecular rearrangement or reaction of derivatives of this compound could provide access to novel heterocyclic scaffolds, which are important in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Product Characterization
A thorough understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methodologies. Advanced spectroscopic and analytical techniques will play a pivotal role in these investigations.
Future research will likely employ:
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms.
Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize transient intermediates and products, helping to piece together complex reaction pathways.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities.
Chemoenzymatic Approaches for Synthesis and Functionalization
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic approaches, offers a powerful strategy for the efficient and selective synthesis of complex molecules.
For this compound, future research could explore:
Enzymatic Kinetic Resolution: The use of enzymes, such as epoxide hydrolases, to resolve a racemic mixture of 2-((2-nitrophenoxy)methyl)oxirane, providing an alternative route to the enantiopure (S)-isomer.
Enzyme-Catalyzed Ring-Opening: The use of enzymes to catalyze the ring-opening of this compound with a variety of nucleophiles, potentially offering complementary selectivity to chemical catalysts.
Biotransformation of the Nitro Group: The use of nitroreductases to selectively reduce the nitro group to an amine under mild conditions, avoiding the use of harsh chemical reagents.
A comparison of potential chemoenzymatic methods is provided in Table 2.
| Chemoenzymatic Approach | Enzyme Class | Potential Application |
| Kinetic Resolution | Epoxide Hydrolases | Synthesis of enantiopure this compound from a racemic mixture. |
| Enantioselective Ring-Opening | Dehalogenases, Lyases | Synthesis of chiral diols and other functionalized products with high enantiomeric excess. |
| Nitro Group Reduction | Nitroreductases | Selective reduction to the corresponding amine under mild, aqueous conditions. |
Q & A
Q. What synthetic methodologies are commonly employed for (S)-2-((2-Nitrophenoxy)methyl)oxirane?
The compound is typically synthesized via stereoselective epoxidation or nucleophilic ring-opening reactions. For instance, alkylation of 2-nitrophenol with epichlorohydrin derivatives under basic conditions can yield the (S)-configured oxirane. Acid-catalyzed reactions, such as those using fluoroboric acid (HBF₄), are also effective for forming epoxide linkages, as demonstrated in acrylated epoxy soy derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
Q. What are the primary research applications of this compound?
The compound serves as:
- A building block in synthesizing fluorinated pharmaceuticals and agrochemicals due to its reactive oxirane ring .
- A cross-linking agent in polymer chemistry, enhancing material stability through epoxy-amine reactions .
Advanced Research Questions
Q. How do computational models predict the reactivity of the oxirane ring in this compound?
Density functional theory (DFT) with correlation-consistent basis sets (e.g., cc-pVDZ) models electronic structures and reaction pathways. These simulations predict nucleophilic attack sites on the oxirane ring, accounting for electron-withdrawing effects of the nitro group. Such methods achieve >99% correlation energy accuracy in molecular systems .
Q. What strategies resolve contradictions in reaction yields during catalytic epoxidation?
Discrepancies often arise from catalyst selectivity or side reactions. Researchers should:
Q. How does the nitro substituent influence stereochemical outcomes in ring-opening reactions?
The electron-withdrawing nitro group polarizes the oxirane ring, directing nucleophilic attack to the less hindered carbon. This effect is critical in enantioselective syntheses, as observed in fluorinated oxirane derivatives where nitro groups stabilize transition states during asymmetric ring-opening .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing high-purity (S)-enantiomers?
- Use chiral stationary phases (CSPs) in preparative HPLC for enantiomeric resolution .
- Employ low-temperature crystallization to isolate the (S)-form from racemic mixtures .
Q. How can researchers mitigate hazards associated with handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
